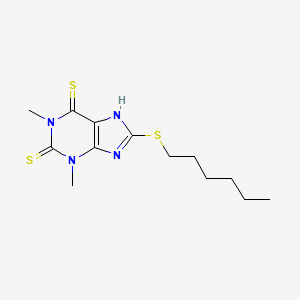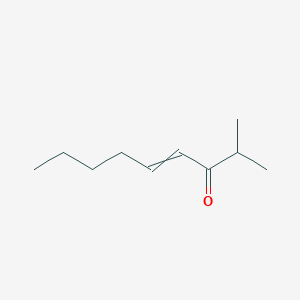
2-Methylnon-4-EN-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylnon-4-EN-3-one, also known as 2-methyl-2-nonen-4-one, is an organic compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol It is a ketone with a double bond, making it a part of the enone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnon-4-EN-3-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methyl-2-nonenal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-methyl-2-nonenal. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylnon-4-EN-3-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Substituted enones and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylnon-4-EN-3-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Methylnon-4-EN-3-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound’s enone group allows it to act as an electrophile, facilitating nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-nonenal: A closely related compound with similar chemical properties but differing in the position of the double bond.
2-Methyl-2-nonanol: A reduced form of 2-Methylnon-4-EN-3-one, lacking the enone group.
2-Methyl-2-nonanoic acid: An oxidized derivative of this compound.
Uniqueness
Its ability to undergo various chemical reactions and its role as a versatile intermediate in organic synthesis make it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
11072-28-9 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-methylnon-4-en-3-one |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
ILFXMKNCKSZVSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


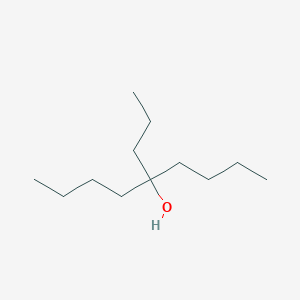
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)
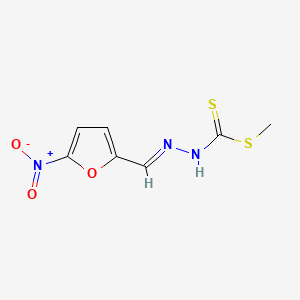
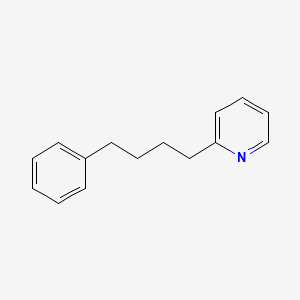
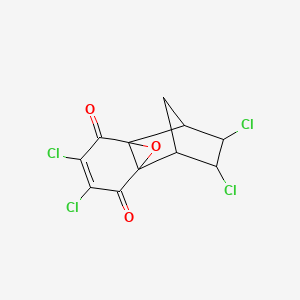



![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)


![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
